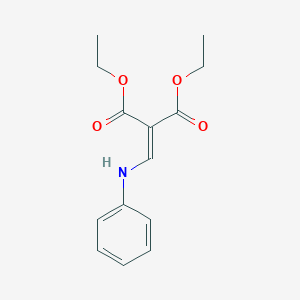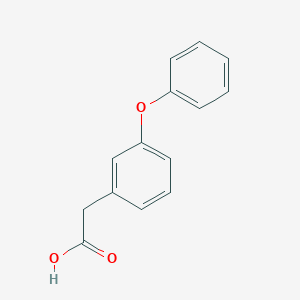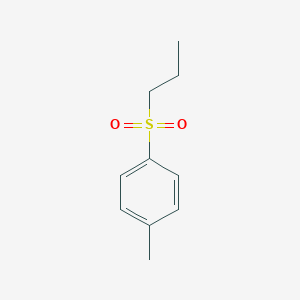
1-Methyl-4-(propylsulfonyl)benzene
Overview
Description
1-Methyl-4-(propylsulfonyl)benzene, also known as p-MSB, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones, which are widely used in organic synthesis. The purpose of
Mechanism Of Action
The mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene is not fully understood. However, it is believed that 1-Methyl-4-(propylsulfonyl)benzene exerts its antibacterial and antifungal activity by disrupting the cell membrane of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-4-(propylsulfonyl)benzene has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-Methyl-4-(propylsulfonyl)benzene in lab experiments is its potent antibacterial and antifungal activity. This makes it a useful tool for researchers studying microorganisms. However, one limitation of 1-Methyl-4-(propylsulfonyl)benzene is that it can be toxic to mammalian cells at high concentrations. Therefore, researchers must use caution when working with this compound.
Future Directions
There are several future directions for research on 1-Methyl-4-(propylsulfonyl)benzene. One area of interest is the development of new antibiotics based on the structure of 1-Methyl-4-(propylsulfonyl)benzene. Additionally, researchers could investigate the potential use of 1-Methyl-4-(propylsulfonyl)benzene in the treatment of inflammatory diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 1-Methyl-4-(propylsulfonyl)benzene and its effects on mammalian cells.
Conclusion
In conclusion, 1-Methyl-4-(propylsulfonyl)benzene is a unique compound that has gained significant attention in scientific research. Its potent antibacterial and antifungal activity, as well as its anti-inflammatory properties, make it a potential candidate for the development of new antibiotics and the treatment of inflammatory diseases. However, researchers must use caution when working with 1-Methyl-4-(propylsulfonyl)benzene due to its potential toxicity to mammalian cells.
Scientific Research Applications
P-MSB has been extensively used in scientific research due to its unique properties. It has been shown to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, 1-Methyl-4-(propylsulfonyl)benzene has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
CAS RN |
90926-25-3 |
|---|---|
Product Name |
1-Methyl-4-(propylsulfonyl)benzene |
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-methyl-4-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
UUWYUBKTWPLKKD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

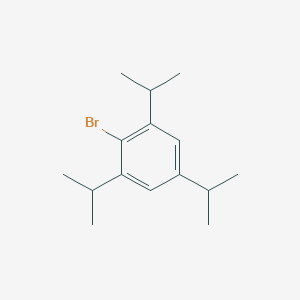
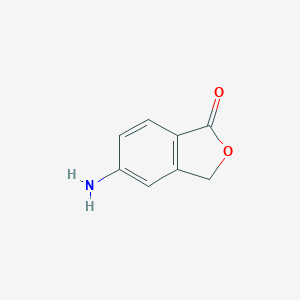
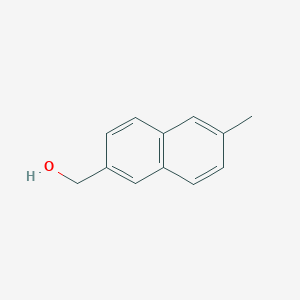
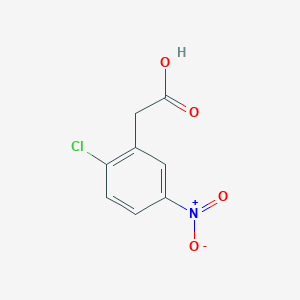
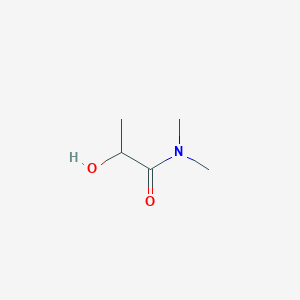

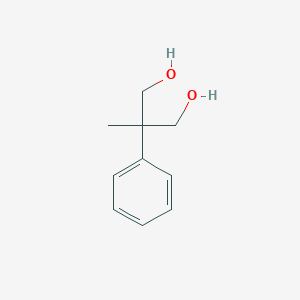
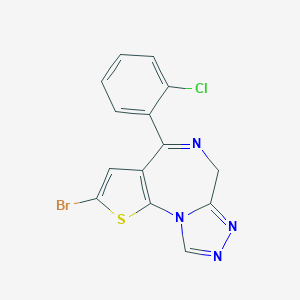
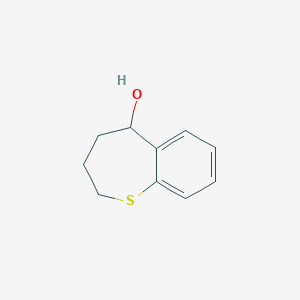
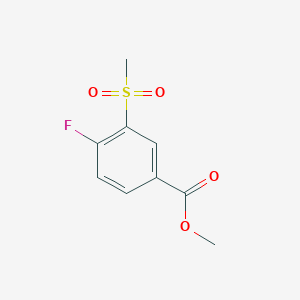
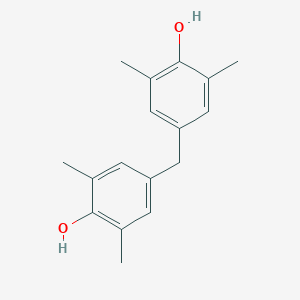
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
